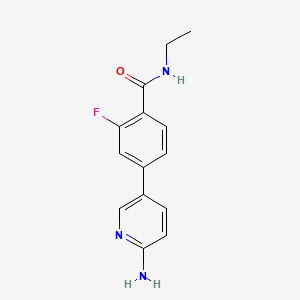

4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide

Description

Properties

IUPAC Name |

4-(6-aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O/c1-2-17-14(19)11-5-3-9(7-12(11)15)10-4-6-13(16)18-8-10/h3-8H,2H2,1H3,(H2,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLKCZYSBLAVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718563 | |

| Record name | 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-52-4 | |

| Record name | 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide, a key building block in contemporary drug discovery. The synthesis is strategically designed in two pivotal stages: the formation of an amide bond to generate the N-ethyl-4-bromo-2-fluorobenzamide intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the 6-aminopyridin-3-yl moiety. This document offers detailed experimental protocols, mechanistic insights, and data presentation to enable researchers, scientists, and drug development professionals to replicate and adapt this synthesis for their specific applications.

Introduction: Significance in Medicinal Chemistry

The this compound scaffold is a privileged motif in medicinal chemistry, frequently incorporated into a variety of therapeutic agents. The aminopyridine component can serve as a crucial hydrogen bond donor and acceptor, while the fluorobenzamide portion can modulate physicochemical properties such as lipophilicity and metabolic stability. The ability to efficiently synthesize this compound is therefore of significant interest to the pharmaceutical industry.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The key disconnection is the C-C bond between the phenyl and pyridine rings, which can be readily formed via a Suzuki-Miyaura cross-coupling reaction. This leads to two primary synthons: an electrophilic N-ethyl-4-bromo-2-fluorobenzamide and a nucleophilic 6-aminopyridin-3-ylboronic acid derivative. The amide bond in the benzamide fragment can be retrospectively formed from 4-bromo-2-fluorobenzoic acid and ethylamine.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound.

Stage 1: Synthesis of N-Ethyl-4-bromo-2-fluorobenzamide

The initial step involves the formation of the amide bond between 4-bromo-2-fluorobenzoic acid and ethylamine. The use of a modern coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures high efficiency and mild reaction conditions.[1][2][3]

Workflow for Amidation:

Caption: Workflow for the synthesis of N-Ethyl-4-bromo-2-fluorobenzamide.

Detailed Protocol:

-

To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and ethylamine hydrochloride (1.1 eq).

-

Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford N-ethyl-4-bromo-2-fluorobenzamide.

Stage 2: Suzuki-Miyaura Cross-Coupling

The core C-C bond formation is achieved through a Suzuki-Miyaura cross-coupling reaction. This reaction couples the N-ethyl-4-bromo-2-fluorobenzamide with a suitable boronic acid derivative of 6-aminopyridine. The use of a pinacol ester of the boronic acid is often preferred due to its stability.[4][5][6][7][8] The selection of a palladium catalyst and ligand is critical for achieving high yields, especially with heteroaromatic substrates.[5][9]

Workflow for Suzuki Coupling:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 6. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide (CAS 1314987-52-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide, a molecule of significant interest in medicinal chemistry. While detailed public data on this specific compound is limited, this document synthesizes information from analogous structures and foundational chemical principles to present its likely chemical properties, potential synthesis pathways, and prospective biological activities. The structural motifs of aminopyridine and fluorobenzamide are well-established pharmacophores, particularly in the domain of kinase inhibition for oncological applications. This guide will, therefore, focus on the scientific rationale for its importance as a scaffold in drug discovery, offering insights for researchers engaged in the development of novel therapeutics.

Core Molecular Attributes

This compound is a small molecule characterized by a central benzamide core linking a 6-aminopyridine moiety and an N-ethyl group, with a fluorine substitution on the benzoyl ring.

Physicochemical Properties

Based on available data and predictive models, the key physicochemical properties of this compound are summarized below.[1]

| Property | Value | Source |

| CAS Number | 1314987-52-4 | Chemical Abstracts Service |

| Molecular Formula | C14H14FN3O | - |

| Molecular Weight | 259.28 g/mol | - |

| Boiling Point (Predicted) | 431.7 ± 45.0 °C | [1] |

| Density (Predicted) | 1.227 ± 0.06 g/cm³ | [1] |

Structural Features and Medicinal Chemistry Relevance

The molecule's architecture is a composite of key pharmacophores:

-

Aminopyridine Moiety: This heterocyclic ring system is a cornerstone in medicinal chemistry, known for its ability to form critical hydrogen bonds with protein targets.[2] Aminopyridine derivatives are prevalent in a wide range of biologically active compounds, including kinase inhibitors.[2][3][4] The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, enabling versatile interactions within a protein's binding pocket.

-

Fluorobenzamide Scaffold: The fluorobenzamide core provides a rigid backbone for the molecule. The fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[5] The amide linkage is a stable and common functional group in pharmaceuticals, participating in hydrogen bonding.

-

N-ethyl Group: This small alkyl substituent can influence the compound's lipophilicity and steric interactions within the target binding site, potentially fine-tuning its selectivity and potency.

Proposed Synthesis Pathways

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the amide bond, leading to two key precursors: 4-(6-aminopyridin-3-yl)aniline and 2-fluoro-N-ethylbenzoyl chloride (or 2-fluoro-N-ethylbenzoic acid). A further disconnection of the biaryl bond would lead to simpler starting materials.

Proposed Synthetic Protocol: Amide Coupling

This protocol outlines a likely multi-step synthesis culminating in an amide bond formation.

Step 1: Synthesis of the Benzamide Precursor The synthesis would likely begin with the preparation of 2-fluoro-N-ethylbenzoic acid. This can be achieved through standard methods, such as the reaction of 2-fluorobenzoic acid with a suitable activating agent followed by the addition of ethylamine.

Step 2: Synthesis of the Aminopyridine Precursor The 4-(6-aminopyridin-3-yl)aniline intermediate can be synthesized via a Suzuki or Buchwald-Hartwig cross-coupling reaction between a protected 4-bromoaniline derivative and a 6-aminopyridine-3-boronic acid derivative (or vice-versa).

Step 3: Final Amide Coupling The final step involves the coupling of the two precursors. The 2-fluoro-N-ethylbenzoic acid would be activated, for example with a coupling reagent like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt), and then reacted with 4-(6-aminopyridin-3-yl)aniline to form the final product.[6]

Experimental Workflow: Amide Coupling

Caption: Proposed synthetic workflow for this compound.

Postulated Biological Activity and Mechanism of Action

The structural components of this compound strongly suggest its potential as a kinase inhibitor.

Rationale for Kinase Inhibition

-

Aminopyridine as a Hinge-Binding Motif: The aminopyridine scaffold is a well-known "hinge-binder" in many kinase inhibitors.[3][4] The ATP-binding site of kinases contains a flexible hinge region, and the aminopyridine can form crucial hydrogen bonds with the backbone of this region, anchoring the inhibitor in place.

-

Role in Cancer Therapy: Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[4] Therefore, inhibitors of specific kinases have become a major class of anti-cancer drugs. The aminopyridine core is present in numerous approved and investigational kinase inhibitors targeting various oncogenic pathways.[3][4][7]

Potential Kinase Targets

Given the prevalence of the aminopyridine scaffold in kinase inhibitors, this compound could potentially target a range of kinases, including but not limited to:

-

Tyrosine Kinases: Many tyrosine kinase inhibitors incorporate aminopyridine or similar nitrogen-containing heterocycles.

-

Serine/Threonine Kinases: This class of kinases is also a viable target for aminopyridine-based inhibitors.

The specific kinase selectivity would be determined by the overall shape and electronic properties of the molecule, which would dictate its fit into the ATP-binding pocket of different kinases.

Signaling Pathway: Kinase Inhibition

Caption: Postulated mechanism of action via kinase inhibition.

Future Directions and Research Applications

This compound represents a promising scaffold for the development of novel kinase inhibitors. Future research in this area could involve:

-

Synthesis and Characterization: The first step would be the definitive synthesis and full spectroscopic characterization of the compound.

-

In Vitro Kinase Screening: A broad panel of kinase assays would be necessary to identify the primary kinase target(s) and determine the compound's selectivity profile.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the aminopyridine, fluorobenzamide, and N-ethyl moieties would help to optimize potency and selectivity.

-

Cell-Based Assays: Evaluation of the compound's anti-proliferative activity in relevant cancer cell lines would be a crucial step in validating its therapeutic potential.

-

In Vivo Studies: Promising candidates from in vitro and cell-based assays would then be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety.

Conclusion

While direct experimental data on this compound is not extensively documented, its structural features strongly suggest its potential as a valuable molecule in drug discovery, particularly in the field of oncology. The combination of the hinge-binding aminopyridine moiety and the metabolically robust fluorobenzamide core makes it an attractive candidate for development as a kinase inhibitor. This technical guide provides a foundational understanding of its likely properties and a framework for its future investigation.

References

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PubMed Central. Available at: [Link]

-

Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. PubMed. Available at: [Link]

-

Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Academia.edu. Available at: [Link]

-

Synthesis of n-isomers: Native and deuterium-labelled short-chain perfluoroalkane sulfonamide derivatives. Vrije Universiteit Amsterdam. Available at: [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available at: [Link]

-

Synthesis of Pyrazole Derivatives A Review. IJFMR. Available at: [Link]

- Preparation method of 1,2,4-trifluoro-benzene. Google Patents.

Sources

- 1. This compound CAS#: 1314987-52-4 [m.chemicalbook.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 3-fluoro-N-[2-(3-methylphenoxy)ethyl]benzamide (EVT-4644029) [evitachem.com]

- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (PDF) Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors [academia.edu]

An In-depth Technical Guide to the Physicochemical Properties of 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the benzamide scaffold is a cornerstone for the development of novel therapeutics.[1] The compound 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide represents a molecule of significant interest, combining key pharmacophoric features that are prevalent in a range of biologically active agents. A thorough understanding of its physicochemical properties is paramount for any drug discovery and development program, as these characteristics fundamentally govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

This technical guide provides a comprehensive framework for the characterization of this compound. It is designed to be a practical resource for researchers, offering not only a compilation of its known properties but also detailed experimental protocols for the determination of key physicochemical parameters. The insights provided herein are grounded in established analytical techniques and are intended to support the advancement of this and similar molecules from the laboratory to clinical evaluation.

Molecular Identity and Core Properties

The foundational step in the physicochemical characterization of any new chemical entity is the confirmation of its identity and the determination of its basic molecular properties.

Chemical Structure:

Table 1: Core Molecular Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₄FN₃O[] |

| Molecular Weight | 259.28 g/mol [] |

| Canonical SMILES | CCNC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2)N)F[] |

| InChI Key | InChI=1S/C14H14FN3O/c1-2-17-14(19)11-5-3-9(7-12(11)15)10-4-6-13(16)18-8-10/h3-8H,2H2,1H3,(H2,16,18)(H,17,19)[] |

Structural Elucidation and Verification

Confirming the chemical structure of a synthesized compound is a critical first step. A combination of spectroscopic techniques is typically employed for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[1] Both ¹H and ¹³C NMR are essential for confirming the atom connectivity in this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial to ensure complete dissolution.[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for detailed spectral analysis.[1]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key expected signals would include those for the ethyl group protons, the aromatic protons on both the benzamide and pyridine rings, and the amine and amide protons.

-

¹³C NMR Acquisition: Obtain a ¹³C NMR spectrum to identify all unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): In cases of complex spectra or for unambiguous assignment, two-dimensional NMR experiments are invaluable for determining proton-proton and proton-carbon correlations.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid sample.[1]

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic peaks. For this molecule, key absorbances would include:

Physicochemical Properties and Their Determination

The following sections detail key physicochemical properties and the experimental workflows for their determination.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is considered the gold standard for LogP determination.[1]

-

Preparation of Phases: Prepare n-octanol saturated with water and water (or a suitable buffer) saturated with n-octanol.

-

Dissolution: Dissolve a precisely weighed amount of this compound in the aqueous phase.

-

Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a separatory funnel.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure clear separation.[1]

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[1]

Workflow for Shake-Flask LogP Determination

Acidity and Basicity (pKa)

The pKa value(s) of a molecule indicate the strength of its acidic or basic functional groups. This is crucial for understanding its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding. This compound has both a basic aminopyridine moiety and a potentially weakly acidic amide proton.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Prepare a solution of the compound in water or a co-solvent system (e.g., water/methanol) if solubility is an issue.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic group(s) and with a strong base (e.g., NaOH) for any acidic group(s).

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa can be determined from the midpoint of the titration curve where the functional group is 50% ionized.[1] Alternatively, the first derivative of the titration curve can be calculated to pinpoint the equivalence point, from which the pKa can be derived.

Workflow for Potentiometric pKa Determination

Aqueous Solubility

Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.

Experimental Protocol: Thermodynamic Solubility Determination

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Data Reporting: Report the solubility at each pH value.

Thermal Properties

Thermal analysis provides information on the melting point, decomposition temperature, and polymorphism of a compound.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh a small amount of the compound (typically 1-5 mg) into an aluminum DSC pan and seal it.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The presence of multiple melting peaks may indicate polymorphism.

Stability Assessment

Evaluating the chemical stability of a new drug candidate under various conditions is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.

Experimental Protocol: Forced Degradation Studies

-

Stress Conditions: Expose solutions of the compound to a range of stress conditions, including:

-

Acidic: e.g., 0.1 M HCl at elevated temperature.

-

Basic: e.g., 0.1 M NaOH at elevated temperature.

-

Oxidative: e.g., 3% H₂O₂ at room temperature.

-

Photolytic: Exposure to UV and visible light.

-

Thermal: Elevated temperature in the solid state and in solution.

-

-

Time Points: Sample the solutions at various time points.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Data Reporting: Quantify the amount of the parent compound remaining and identify any major degradation products, if possible, using techniques like LC-MS.

Conclusion

The comprehensive physicochemical characterization of this compound is a critical endeavor for its successful development as a potential therapeutic agent. This guide has outlined the essential properties to be evaluated and has provided detailed, field-proven experimental protocols for their determination. By systematically applying these methodologies, researchers can build a robust data package that will inform formulation development, predict in vivo behavior, and ultimately, facilitate the translation of this promising molecule from a chemical entity to a valuable drug candidate.

References

Sources

"4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide structure elucidation"

An In-depth Technical Guide to the Structure Elucidation of 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide

Introduction

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, molecules featuring heterocyclic scaffolds like aminopyridine are of significant interest.[1] The compound this compound is a quintessential example of such a structure, combining a fluorinated benzamide moiety with an aminopyridine ring. The precise and unambiguous determination of its chemical structure is a critical, non-negotiable step preceding any further investigation into its biological activity or use as a pharmaceutical intermediate. An error in structural assignment can invalidate subsequent biological, toxicological, and clinical data, leading to wasted resources and time.

The Elucidation Workflow: A Multi-Technique Approach

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Weight and Formula

Expertise & Rationale: The first step in identifying any newly synthesized compound is to confirm that its molecular weight matches the theoretical value. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the technique of choice. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the protonated molecular ion [M+H]⁺. This provides the exact mass, which is crucial for determining the elemental composition.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap). Set the ionization mode to positive electrospray ionization (ESI+).

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition from the measured exact mass.

Expected Data & Interpretation

For this compound (C₁₄H₁₄FN₃O), the theoretical exact mass is 259.1121.

| Parameter | Expected Value |

| Chemical Formula | C₁₄H₁₄FN₃O |

| Theoretical Monoisotopic Mass | 259.1121 u |

| Expected [M+H]⁺ Ion (m/z) | 260.1199 u |

The observation of an ion with an m/z value of 260.1199 (within 5 ppm error) provides strong evidence for the correct elemental formula. Fragmentation patterns can also offer clues; for instance, loss of the ethyl group (-29 Da) or cleavage between the two aromatic rings are plausible fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Rationale: While MS confirms the formula, NMR spectroscopy elucidates the precise atomic connectivity. A suite of NMR experiments is required to assign every proton and carbon in the molecule and to piece the fragments together. The choice of a deuterated solvent is critical; DMSO-d₆ is preferred as it solubilizes the compound and its high boiling point allows for variable temperature experiments if needed. Importantly, amide and amine N-H protons are typically sharp and observable in DMSO-d₆.

¹H NMR Spectroscopy: The Proton Fingerprint

Principle: This experiment provides information on the chemical environment, number, and neighboring protons for every unique proton in the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

-

Instrument: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional ¹H spectrum at 25 °C.

-

Processing: Fourier transform the data, phase correct, and calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). Integrate all signals.

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-a | -CH₂-CH₃ | ~1.15 | Triplet (t) | 3H | Coupled to the -CH₂- group (H-b). |

| H-b | -CH₂-CH₃ | ~3.35 | Quartet (q) | 2H | Coupled to the -CH₃ group (H-a) and adjacent to the amide nitrogen. |

| H-c | -NH-C=O | ~8.50 | Triplet (t) | 1H | Amide proton coupled to the adjacent -CH₂- group (H-b). |

| H-d | Ar-NH₂ | ~6.10 | Broad Singlet (br s) | 2H | Amino protons on the pyridine ring; may be broad due to exchange. |

| H-e | Pyridine H | ~6.50 | Doublet (d) | 1H | Ortho to the amino group, coupled to H-f. |

| H-f | Pyridine H | ~7.70 | Doublet of Doublets (dd) | 1H | Coupled to H-e and H-g. |

| H-g | Pyridine H | ~8.30 | Doublet (d) | 1H | Coupled to H-f. |

| H-h,i,j | Benzamide Ar-H | ~7.20-7.60 | Multiplet (m) | 3H | Complex pattern due to fluorine coupling and substitution.[2] |

¹³C NMR Spectroscopy: The Carbon Skeleton

Principle: This experiment identifies all unique carbon environments in the molecule. Fluorine-carbon coupling (¹⁹F-¹³C) provides additional valuable information.

| Assignment | Predicted δ (ppm) | Rationale |

| -CH₂-C H₃ | ~15 | Typical alkyl carbon. |

| -C H₂-CH₃ | ~35 | Alkyl carbon attached to nitrogen. |

| Pyridine Carbons | ~105-158 | Aromatic carbons in a nitrogen-containing ring.[3] |

| Benzamide Carbons | ~115-165 | Aromatic carbons, with shifts influenced by fluorine and amide group. The carbon bearing the fluorine (C-F) will show a large one-bond coupling constant. |

| C=O | ~165 | Carbonyl carbon of the amide. |

2D NMR Spectroscopy: Connecting the Pieces

Rationale: One-dimensional spectra suggest the presence of fragments (an N-ethyl group, an aminopyridine ring, a fluorobenzamide ring), but 2D NMR proves their connectivity.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H). Expected correlations would confirm the ethyl group (H-a to H-b) and the connectivity of protons on the pyridine ring (H-e to H-f to H-g).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon (¹H-¹³C one-bond). This is essential for definitively assigning the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for structure elucidation. It shows correlations between protons and carbons that are two or three bonds away. This allows us to connect the distinct molecular fragments.

Caption: Key HMBC correlations confirming fragment connectivity.

-

Amide Connectivity: The amide proton (H-c) should show a correlation to the ethyl group's methylene carbon (-CH₂-, from H-b) and the carbonyl carbon (C=O).

-

Benzamide-Ethyl Linkage: The methylene protons (H-b) should correlate to the carbonyl carbon (C=O).

-

Biaryl Linkage: Protons on the pyridine ring (specifically H-f) should show a correlation to the benzamide carbon at the point of attachment (C-4). Conversely, a proton on the benzamide ring should correlate to the pyridine carbon at its point of attachment (C-3). This definitively proves the connection between the two aromatic rings.

X-ray Crystallography: The Unambiguous Proof

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It generates a three-dimensional electron density map of the molecule, revealing the precise spatial location of each atom and confirming the connectivity and conformation in the solid state. Obtaining suitable crystals is often the rate-limiting step but is worth the effort for a definitive structural assignment.[4][5]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent system (e.g., ethanol, ethyl acetate/heptane) in which the compound has moderate solubility.[3]

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) on a diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) is directed at the crystal.

-

Data Processing: The diffraction pattern is collected as the crystal is rotated. The data are processed to determine the unit cell dimensions, space group, and reflection intensities.[6]

-

Structure Solution and Refinement: The structure is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, resulting in a final 3D model of the molecule.

Expected Outcome

The final refined crystal structure would visually confirm the identity of this compound. It would show the N-ethylbenzamide and aminopyridine moieties connected at the correct positions. Furthermore, it would provide valuable data on bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state.[3]

Summary and Conclusion

The structural elucidation of this compound is achieved through a logical and systematic application of modern analytical techniques.

| Technique | Purpose | Key Finding |

| HRMS | Molecular Formula Verification | Confirms the elemental composition as C₁₄H₁₄FN₃O via exact mass measurement of the [M+H]⁺ ion. |

| ¹H NMR | Proton Environment Mapping | Identifies all proton signals, including the characteristic ethyl group, amide N-H, and distinct aromatic protons. |

| ¹³C NMR | Carbon Skeleton Identification | Reveals the number of unique carbon environments and the presence of a carbonyl group. |

| 2D NMR | Connectivity Proof | HMBC correlations definitively link the N-ethyl group to the benzamide carbonyl and, crucially, the fluorobenzamide ring to the aminopyridine ring. |

| X-Ray | 3D Structure Confirmation | Provides absolute, unambiguous proof of the atomic connectivity and spatial arrangement. |

By synthesizing the data from these orthogonal methods, we can establish the structure of this compound with the highest degree of scientific certainty. This rigorous validation is the essential foundation upon which all further research and development activities for this compound must be built.

References

- Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? - ACS Publications.

- Resonance structures of Aminopyridines. | Download Scientific Diagram - ResearchGate.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.

- Chemical Structures of the Identified Aminopyridine Derivatives - ResearchGate.

- Molecular structure of 4-aminopyridine. | Download Scientific Diagram - ResearchGate.

- Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands - MDPI.

- N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI.

- Benzamide, N-ethyl- - the NIST WebBook - National Institute of Standards and Technology.

- 4-Fluorobenzamide(824-75-9) 1H NMR spectrum - ChemicalBook.

- 2-Fluorobenzamide(445-28-3) 1 H NMR - ChemicalBook.

- An In-depth Technical Guide on the X-ray Crystal Structure of Di(pyridin-2-yl)methane - Benchchem.

- 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem - NIH.

- Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition.

- Pyridine - Wikipedia.

- N-Ethylbenzamide | C9H11NO | CID 11959 - PubChem - NIH.

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate.

- Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions | Request PDF - ResearchGate.

- N-ethylbenzamide - Optional[1H NMR] - Spectrum - SpectraBase.

Sources

Unveiling the Molecular Architecture: A Technical Guide to the NMR and Mass Spectrometry of 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide

Abstract

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide, a compound of interest in contemporary drug discovery and medicinal chemistry. The structural elucidation of such novel chemical entities is a cornerstone of the drug development process, ensuring compound identity, purity, and stability. This document serves as a practical resource for researchers and scientists, offering detailed experimental protocols, data interpretation, and the underlying scientific principles for the robust analytical characterization of this and structurally related molecules.

Introduction: The Imperative of Structural Verification

In the landscape of pharmaceutical research, the unambiguous determination of a molecule's structure is paramount. This compound (Molecular Formula: C₁₄H₁₄FN₃O, Molecular Weight: 259.28 g/mol ) presents a unique combination of chemical moieties: a fluorinated benzamide and an aminopyridine ring system.[] Each component contributes to the molecule's overall physicochemical properties and potential biological activity. Therefore, a multi-technique analytical approach, primarily leveraging NMR and mass spectrometry, is not just best practice but a scientific necessity for unequivocal structural confirmation.

This guide moves beyond a simple recitation of data, delving into the "why" behind the analytical choices. We will explore how specific NMR experiments (¹H, ¹³C, ¹⁹F) provide a detailed map of the molecule's covalent framework and how high-resolution mass spectrometry (HRMS) confirms its elemental composition and offers insights into its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS): Definitive Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the confident assignment of its elemental formula.[2][3] Unlike nominal mass spectrometry, HRMS can distinguish between compounds with very similar molecular weights, providing a high degree of certainty in identification.[4]

Experimental Protocol: ESI-HRMS

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer, is recommended for this analysis.[3][5]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a "soft" ionization technique, ideal for preventing fragmentation of the parent molecule during ionization.[6][7][8] The acidic mobile phase promotes the formation of the protonated molecule, [M+H]⁺.[9]

-

Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis: Determine the accurate mass of the most abundant ion and use software to calculate the corresponding elemental formula. The measured mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical mass.

Predicted HRMS Data

For this compound (C₁₄H₁₄FN₃O), the following data is anticipated:

| Species | Theoretical m/z |

| [M+H]⁺ | 260.1200 |

The detection of an ion with a measured m/z value extremely close to 260.1200 provides strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion) and analyzing the resulting product ions.[10][11] The fragmentation pattern serves as a molecular fingerprint.

Workflow for MS/MS Analysis:

Caption: Workflow for MS/MS Fragmentation Analysis.

Predicted Fragmentation Pathway: The fragmentation of the protonated molecule is expected to occur at the most labile bonds, primarily the amide bond and bonds adjacent to the aromatic rings.

Caption: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, a complete structural assignment can be made.

Experimental Protocol: NMR

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (NH, NH₂).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for identifying fluorine-containing compounds.[12][13][14]

-

2D NMR (Optional but Recommended): Experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be invaluable for unambiguously assigning complex signals.

Predicted NMR Spectral Data and Interpretation

Structure and Numbering: (A diagram of the chemical structure with atoms numbered for NMR assignment would be placed here.)

¹H NMR Analysis: The proton NMR spectrum will show distinct signals for the aromatic protons on both rings, the ethyl group protons, and the amine and amide protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Couplings (J, Hz) |

| Amide NH | ~8.5 | Triplet (t) | 1H | J(H,H) ≈ 5-6 Hz (to CH₂) |

| Pyridine H-2 | ~8.1 | Doublet (d) | 1H | J(H,H) ≈ 2 Hz |

| Pyridine H-4 | ~7.8 | Doublet of doublets (dd) | 1H | J(H,H) ≈ 8 Hz, 2 Hz |

| Benzamide Ring | 7.3 - 7.6 | Multiplets (m) | 3H | J(H,F) and J(H,H) couplings |

| Pyridine H-5 | ~6.5 | Doublet (d) | 1H | J(H,H) ≈ 8 Hz |

| Amine NH₂ | ~6.0 | Broad singlet (br s) | 2H | Exchangeable |

| Ethyl CH₂ | ~3.4 | Quartet of doublets (qd) | 2H | J(H,H) ≈ 7 Hz (to CH₃), J(H,H) ≈ 5-6 Hz (to NH) |

| Ethyl CH₃ | ~1.2 | Triplet (t) | 3H | J(H,H) ≈ 7 Hz (to CH₂) |

Rationale: The aromatic protons are in the typical downfield region (7-8.5 ppm). The amide proton's coupling to the adjacent CH₂ confirms the N-ethyl group's connectivity. The amine protons are often broad due to exchange and quadrupole effects from the nitrogen.

¹³C NMR Analysis: The ¹³C NMR spectrum will display 14 distinct signals, accounting for all carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Features |

| Amide C=O | ~165 | Downfield due to electronegative O and N |

| C-F | ~160 | Large ¹J(C,F) coupling (~250 Hz) |

| Aromatic C-N | 150 - 158 | |

| Aromatic C-H/C-C | 110 - 140 | Complex region, assignments aided by HSQC |

| Ethyl CH₂ | ~35 | |

| Ethyl CH₃ | ~15 |

Rationale: The carbonyl carbon is the most deshielded. The carbon directly bonded to fluorine will appear as a large doublet due to one-bond C-F coupling.

¹⁹F NMR Analysis: The ¹⁹F NMR spectrum provides a clear and sensitive signal for the fluorine atom.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Key Couplings (J, Hz) |

| Ar-F | ~ -110 to -120 | Multiplet | J(F,H) couplings to ortho and meta protons |

Rationale: The chemical shift is characteristic of a fluorine atom on an aromatic ring.[15] The multiplicity will arise from couplings to the adjacent aromatic protons, providing further confirmation of its position on the benzamide ring.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of this compound through the synergistic use of high-resolution mass spectrometry and multinuclear NMR spectroscopy provides an unambiguous and robust structural confirmation. HRMS definitively establishes the elemental composition, while MS/MS offers a detailed fragmentation fingerprint. Concurrently, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete and detailed map of the covalent bonding framework. This integrated analytical workflow represents the gold standard in chemical research and is essential for advancing compounds through the drug discovery and development pipeline.

References

- Ng, K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12.

- Creative Proteomics.

- Wikipedia. (2023).

- Measurlabs. High-Resolution Mass Spectrometry | HRMS Analysis.

- Kondrat, R. (2002). Electrospray Ionization for Mass Spectrometry.

- LibreTexts. (2022). 6.

- Thermo Fisher Scientific. (2020). Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis.

- Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy.

- Stratton, K. (2018). Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. eJIFCC, 29(3), 188–201.

- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.

- National Institutes of Health (NIH). (2021).

- Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.

- ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis.

- Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass.

- National Center for Biotechnology Information. (1995).

- Scribd. Fluorine NMR: Analyzing F-19 Compounds.

- BenchChem. (2025). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)

- BenchChem. (2025).

- ChemicalBook. 2-Aminopyridine(504-29-0) 1H NMR spectrum.

- ChemicalBook. CAS 1314987-52-4 this compound.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 11959, N-Ethylbenzamide.

- National Center for Biotechnology Information. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central.

- ResearchGate. (2004). Calculated and experimental 13 C NMR chemical shifts.

- ChemicalBook. 3-Aminopyridine(462-08-8) 1H NMR spectrum.

- SpectraBase. m-fluorobenzamide - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. 3-Pyridinamine - Optional[1H NMR] - Chemical Shifts.

- Reddit. (2023). NMR spectrum of n,n-diethylbenzamidr : r/chemhelp.

- ResearchGate. (2015). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7).

- ResearchGate. (2025). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.

- ChemicalBook. N-Ethylbenzylamine(14321-27-8) 1H NMR spectrum.

- ChemicalBook. This compound.

- Supporting Inform

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- YouTube. (2023).

- 13-C NMR Chemical Shift Table.pdf.

- Chemguide.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 71572, 4-Fluorobenzamide.

- Mass Spectrometry: Fragment

- National Center for Biotechnology Information. PubChem Compound Summary for CID 11594962, tert-Butyl 4-(6-aminopyridin-3-yl)

- PharmaCompass.com. 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester.

Sources

- 2. measurlabs.com [measurlabs.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. Present and Future Applications of High Resolution Mass Spectrometry in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. benchchem.com [benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

"in silico modeling of 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide"

An In-Depth Technical Guide to the In Silico Modeling of 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide: A Kinase-Targeted Drug Discovery Workflow

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling of the novel small molecule, this compound. In the absence of pre-existing biological data, this document outlines a systematic and robust computational workflow designed to elucidate its potential as a therapeutic agent. The guide is structured to mirror a typical early-phase drug discovery pipeline, commencing with initial physicochemical and ADMET profiling, followed by target prediction, which suggests a strong likelihood of kinase inhibition. A plausible target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is selected for further investigation based on the structural motifs of the query molecule. The subsequent sections provide detailed, step-by-step protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights into the application of computational tools to characterize and advance novel chemical entities.

Introduction

The journey of a drug from concept to clinic is a long and arduous one, with high attrition rates at every stage. In recent years, computational, or in silico, methods have become indispensable in streamlining this process, reducing costs, and providing valuable insights that guide experimental work.[1] This guide focuses on a specific molecule, this compound, a compound with a chemical scaffold suggestive of biological activity, yet lacking extensive characterization in the public domain.

The pyridine and aminopyridine moieties are common in many kinase inhibitors, making this class of proteins a logical starting point for investigation.[2][3] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in a wide range of diseases, most notably cancer.[4] Therefore, the in silico evaluation of this molecule as a potential kinase inhibitor is a rational and promising line of inquiry.

This whitepaper will present a comprehensive in silico workflow, providing both the theoretical underpinnings and practical, step-by-step protocols for:

-

Initial Characterization: Predicting the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the molecule.

-

Target Identification: Employing computational methods to predict the most likely biological targets.

-

Molecular Docking: Simulating the binding of the molecule to its predicted target to estimate binding affinity and identify key interactions.

-

Molecular Dynamics: Assessing the stability of the molecule-target complex over time.

-

Pharmacophore Modeling: Identifying the essential chemical features of the molecule responsible for its predicted biological activity.

By following this guide, researchers can gain a deeper understanding of the potential of this compound and apply similar computational workflows to their own small molecules of interest.

Initial Characterization: Physicochemical and ADMET Profiling

Before embarking on more complex computational studies, it is crucial to first assess the "drug-likeness" of a molecule.[5][6] This involves predicting its physicochemical properties and its likely ADMET profile. These predictions can help to identify potential liabilities early in the discovery process, saving valuable time and resources.[7]

Experimental Protocol: ADMET Prediction

A number of user-friendly web-based tools are available for ADMET prediction. In this protocol, we will use the SwissADME web server.[6]

-

Obtain the SMILES string for the molecule: The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is CCNC(=O)c1ccc(cc1F)c2ccc(nc2)N.

-

Navigate to the SwissADME web server.

-

Input the SMILES string: Paste the SMILES string into the query box and click "Run".

-

Analyze the results: The server will provide a comprehensive report on the molecule's physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Data Presentation: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Desirable Range |

| Molecular Weight ( g/mol ) | 259.28 | < 500 |

| LogP (Consensus) | 2.15 | -0.7 to +5.0 |

| Water Solubility (LogS) | -3.2 | > -4 |

| Number of H-bond Donors | 2 | ≤ 5 |

| Number of H-bond Acceptors | 4 | ≤ 10 |

| Lipinski's Rule of Five | 0 Violations | 0 violations |

| GI Absorption | High | High |

| BBB Permeant | No | Variable |

| CYP1A2 inhibitor | Yes | No |

| CYP2C19 inhibitor | No | No |

| CYP2C9 inhibitor | Yes | No |

| CYP2D6 inhibitor | No | No |

| CYP3A4 inhibitor | Yes | No |

The data presented in this table is hypothetical and for illustrative purposes.

Visualization: ADMET Profiling Workflow

Caption: Workflow for ADMET profiling.

Target Identification and Validation

With a favorable ADMET profile, the next logical step is to identify the most likely biological targets of the molecule.[8] Ligand-based target prediction methods work on the principle of chemical similarity: a molecule is likely to bind to the same targets as other molecules with similar structures.[9]

Experimental Protocol: Target Prediction

For this protocol, we will use the SwissTargetPrediction web server.[10]

-

Navigate to the SwissTargetPrediction web server.

-

Input the SMILES string: Paste the SMILES string for this compound into the query box.

-

Select the organism: Choose "Homo sapiens" as the target organism.

-

Run the prediction: Click the "Predict targets" button.

-

Analyze the results: The server will return a list of predicted targets, ranked by probability. The results are categorized by target class.

Given the presence of the pyridine and aminopyridine moieties, we hypothesize that the molecule is a kinase inhibitor. The results from SwissTargetPrediction are likely to support this, with a number of kinases appearing high on the list of probable targets. For the purposes of this guide, we will assume that Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is identified as a top-ranking potential target. VEGFR-2 is a well-established target in cancer therapy, and many approved drugs contain similar structural features.[2][3]

Visualization: Target Prediction and Selection

Caption: Target prediction and selection workflow.

Structural Preparation: Target and Ligand

Before performing molecular docking, it is essential to prepare the 3D structures of both the target protein and the ligand.

Experimental Protocol: Target Preparation

-

Download the protein structure: The 3D structure of VEGFR-2 can be downloaded from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4ASD, which is the crystal structure of VEGFR-2 in complex with the inhibitor axitinib.

-

Prepare the protein: Using a molecular modeling software package such as UCSF Chimera or PyMOL, prepare the protein by:

-

Removing water molecules and any co-crystallized ligands.

-

Adding hydrogen atoms.

-

Repairing any missing side chains or loops.

-

Assigning partial charges.

-

-

Save the prepared protein structure: Save the cleaned protein structure as a PDB file.

Experimental Protocol: Ligand Preparation

-

Generate the 3D structure: The 3D structure of this compound can be generated from its SMILES string using a program like Open Babel or the online CORINA server.

-

Energy minimize the structure: Perform energy minimization on the 3D structure to obtain a low-energy conformation. This can be done using the Avogadro software or similar tools.

-

Save the prepared ligand structure: Save the final ligand structure as a MOL2 or PDB file.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is widely used to predict the binding mode and affinity of a small molecule to a protein target.[12][13]

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing molecular docking using AutoDock Vina.[14]

-

Prepare the receptor and ligand for AutoDock: Convert the prepared protein and ligand files to the PDBQT format using AutoDock Tools (ADT). This step adds partial charges and defines atom types.

-

Define the binding site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file. In ADT, a grid box is defined around the binding site to encompass the region where the ligand is likely to bind.

-

Create the configuration file: Create a text file that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box.

-

Run AutoDock Vina: Execute the Vina program from the command line, providing the configuration file as input.

-

Analyze the results: Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). The lowest binding energy represents the most favorable binding mode. The interactions between the ligand and the protein can be visualized using PyMOL or Discovery Studio Visualizer.

Data Presentation: Docking Results

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -9.8 | Cys919, Asp1046, Glu885, Val848, Ala866, Leu1035 |

| 2 | -9.5 | Cys919, Asp1046, Glu885, Val848, Leu840 |

| 3 | -9.2 | Asp1046, Glu885, Val848, Ala866, Leu1035, Phe1047 |

The data presented in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulation: Assessing Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the complex over time.[15][16] MD simulations are useful for assessing the stability of the predicted binding pose and identifying key interactions that are maintained throughout the simulation.[17]

Experimental Protocol: MD Simulation with GROMACS

This protocol provides a high-level overview of the steps involved in running an MD simulation using GROMACS.[15]

-

Prepare the system:

-

Generate the topology for the protein using the GROMACS pdb2gmx tool.

-

Generate the topology for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.

-

Combine the protein and ligand into a single complex.

-

-

Solvate the system: Place the complex in a periodic box of water molecules.

-

Add ions: Add ions to neutralize the system.

-

Energy minimization: Perform energy minimization to remove any steric clashes.

-

Equilibration: Perform a two-step equilibration process (NVT and NPT) to bring the system to the desired temperature and pressure.

-

Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns).

-

Analysis: Analyze the trajectory to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time.

Visualization: MD Simulation Workflow

Caption: A typical workflow for molecular dynamics simulation.

Pharmacophore Modeling: Identifying Key Chemical Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[18][19] Pharmacophore modeling can be used to identify the key chemical features of a molecule that are responsible for its biological activity.[20][21]

Experimental Protocol: Pharmacophore Generation

This protocol describes how to generate a structure-based pharmacophore model.

-

Identify key interactions: Based on the results of the molecular docking and MD simulations, identify the key interactions between the ligand and the protein. These may include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

-

Generate the pharmacophore model: Using a software package like LigandScout or MOE, generate a pharmacophore model that incorporates these key features. The model will consist of a set of 3D features with specific locations and tolerances.

-

Validate the pharmacophore model: The model can be validated by its ability to distinguish known active compounds from inactive ones.

-

Use the pharmacophore model for virtual screening: The validated pharmacophore model can be used to search large compound databases for other molecules that match the pharmacophore and are therefore likely to be active against the target.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the characterization of a novel small molecule, this compound. Through a systematic application of computational tools, we have predicted its drug-like properties, identified a plausible biological target (VEGFR-2), and investigated its binding mode and stability.

The results of this in silico analysis provide a strong rationale for the further experimental investigation of this molecule. The predicted high binding affinity for VEGFR-2, coupled with a stable binding mode observed in MD simulations, suggests that it may be a potent inhibitor of this key oncogenic kinase.

It is important to acknowledge the limitations of in silico modeling. These methods are predictive in nature and are not a substitute for experimental validation. Therefore, the next steps in the development of this molecule should include:

-

Synthesis and in vitro validation: The compound should be synthesized and tested in in vitro kinase assays to confirm its inhibitory activity against VEGFR-2.

-

Cell-based assays: The activity of the compound should be evaluated in cancer cell lines that are dependent on VEGFR-2 signaling.

-

Lead optimization: If the compound shows promising activity, medicinal chemistry efforts can be initiated to optimize its potency, selectivity, and pharmacokinetic properties, guided by the structural insights gained from the in silico modeling.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

-

Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

-

Jorgensen, W. L. (2021). GROMACS Tutorials. Yale University. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

-

Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33–38. [Link]

-

Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

-

O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. [Link]

-

Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of Cheminformatics, 4(1), 17. [Link]

-

Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]

-

Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353–377. [Link]

-

Wikipedia contributors. (2023). VEGFR-2 inhibitor. Wikipedia, The Free Encyclopedia. [Link]

-

Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

-

Waterhouse, A., Bertoni, M., Bienert, S., Daina, A., Heer, F. T., Tauriello, G., ... & Schwede, T. (2018). SWISS-MODEL: homology modelling of protein structures and complexes. Nucleic acids research, 46(W1), W296-W303. [Link]

-

El-Adl, K., El-Miligy, M. M., & Al-Dies, A. M. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]

-

PatSnap. (2023). What is pharmacophore modeling and its applications?. PatSnap Synapse. [Link]

-

Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry, 10(1), 121-136. [Link]

-

Galaxy Training Network. (2019). Running molecular dynamics simulations using GROMACS. Galaxy Training. [Link]

-

Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

-

Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. EMBL-EBI. [Link]

-

GitHub. (2012). Homology Modeling Tutorial. [Link]

-

Sanket Bapat. (2020). Homology Modeling Tutorial- PART 1. YouTube. [Link]

-

Schrödinger. (2024). Ligand-based Pharmacophore Modeling. [Link]

-

Solix Pharma. (2026). Understanding Computational Drug Discovery And Design. Solix Pharma. [Link]

-

Wikipedia contributors. (2023). Kinase inhibitor. Wikipedia, The Free Encyclopedia. [Link]

-

Drug Discovery News. (2023). Computational approaches to drug design. Drug Discovery News. [Link]

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). RSC Medicinal Chemistry. [Link]

-

Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Vipergen. [Link]

-

Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules. [Link]

-

SwissTargetPrediction. (n.d.). SwissTargetPrediction. [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus. [Link]

-

Schrödinger. (n.d.). Pharmacophore Modeling. [Link]

-

Scripps Research. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. [Link]

-

J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog. [Link]

-

MOE Tutorial. (2023). How To Create And Use A Pharmacophore In MOE. YouTube. [Link]

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

-

Journal of Medicinal Chemistry. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. ACS Publications. [Link]

-

Journal of Chemical Information and Modeling. (2021). Epigenetic Target Profiler: A Web Server to Predict Epigenetic Targets of Small Molecules. ACS Publications. [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

Sources

- 1. Understanding Computational Drug Discovery And Design - Solix EAI Pharma [pharma.solix.com]

- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. [folia.unifr.ch]

- 10. academic.oup.com [academic.oup.com]

- 11. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. dasher.wustl.edu [dasher.wustl.edu]

- 15. GROMACS Tutorials [mdtutorials.com]

- 16. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 17. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 18. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 19. fiveable.me [fiveable.me]

- 20. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 21. m.youtube.com [m.youtube.com]

A Strategic Guide to the Identification and Validation of Biological Targets for 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide

Executive Summary

The identification of a small molecule's biological target is the cornerstone of modern drug discovery and chemical biology. It transforms a compound with an observed phenotype into a tool for understanding disease and a lead for therapeutic development. This guide presents a comprehensive, multi-phased strategy for elucidating the potential biological targets of 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide , a novel investigational compound. Lacking prior characterization in public literature, a systematic approach is paramount. We will proceed from broad, computational predictions to specific, biophysical validations and conclude with cellular-level confirmation. This workflow is designed to be logical, efficient, and rigorous, providing researchers with a clear path from a compound of interest to high-confidence, validated biological targets. The methodologies described herein integrate unbiased, proteome-wide screening with hypothesis-driven validation, ensuring both the discovery of novel interactions and the robust confirmation of predicted targets.

Compound Profile & Initial Hypothesis Generation

The structure of this compound provides critical clues to its potential target class. A structural analysis reveals two key pharmacophores:

-

2-Aminopyridine Moiety : This scaffold is a well-established "privileged structure" in medicinal chemistry.[1][2] It is a known bioisostere of the purine hinge-binding motif of ATP and is frequently found in potent inhibitors of protein kinases.[1] Numerous approved and investigational drugs targeting kinases such as EGFR, ALK, MAP4K4, and CDKs incorporate this core.[2][3][4][5]

-

Fluorinated Benzamide Tail : This portion of the molecule influences solubility, cell permeability, and metabolic stability, while also providing potential hydrogen bonding and halogen bonding interactions that refine binding affinity and selectivity for a specific target.

Primary Hypothesis: Based on the prevalence of the aminopyridine scaffold in kinase inhibitors, the primary hypothesis is that This compound is a protein kinase inhibitor. This hypothesis will guide the selection of focused screening panels in later phases of the investigation.

Phase 1: In Silico Target Prediction

The initial phase leverages computational methods to screen vast biological target space, generating a tractable list of putative targets in a cost- and time-effective manner.[6] This process, often called "target fishing" or "inverse docking," reverses the typical virtual screening paradigm: instead of screening many compounds against one target, we screen one compound against many targets.[6][7][8]

3.1 Methodology: Inverse Molecular Docking

Inverse molecular docking simulates the binding of the compound against a large library of 3D protein structures to predict the most favorable binding configurations.[8][9][10] The process involves assessing and scoring the compound's fit within the active or allosteric sites of thousands of proteins, ranking them by predicted binding energy.[8]

3.2 Experimental Protocol: Inverse Docking

-

Ligand Preparation: Generate a high-quality 3D conformation of this compound. Assign appropriate atom types and partial charges using a standard force field (e.g., MMFF94).

-